molecular formula C10H9ClO3 B7783167 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Cat. No.: B7783167
M. Wt: 212.63 g/mol
InChI Key: PFZDFVHVKYRYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a chemical compound with the molecular formula C10H9ClO3 It is characterized by the presence of a chloro-substituted benzodioxin ring fused with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone typically involves the reaction of 7-chloro-2,3-dihydro-1,4-benzodioxin-6-amine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the benzodioxin ring play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including antibacterial and enzyme inhibitory activities .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZDFVHVKYRYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1Cl)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.